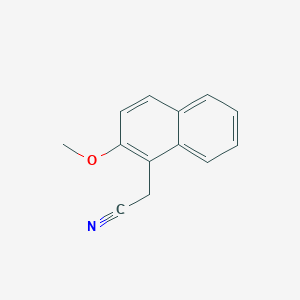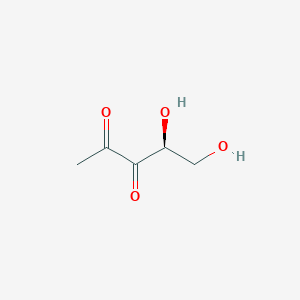
(S)-4,5-dihydroxypentane-2,3-dione
Overview
Description
(S)-4,5-dihydroxypentane-2,3-dione , also known as (S)-DPD , is a compound with the molecular formula C5H8O4 . It is a pentane derivative substituted at the 2- and 3-positions by oxo groups and at the 4- and 5-positions by hydroxy groups. The stereoconfiguration at carbon 4 is S .
Synthesis Analysis
The synthesis of (S)-DPD involves specific chemical reactions. One notable route is the synthesis of its fluoro-analogue, 4-fluoro-5-hydroxypentane-2,3-dione . This intermediate also enables the creation of new compounds .
Scientific Research Applications
Quorum Sensing and Biofilm Inhibition
(S)-4,5-Dihydroxypentane-2,3-dione has been identified as a precursor for a quorum-sensing signaling molecule, crucial for bacterial communication. Research by Kadirvel et al. (2014) demonstrated that its fluoro-analogue, 4-fluoro-DPD, can inhibit bioluminescence and bacterial growth in Vibrio harveyi, highlighting its potential in controlling bacterial communication and biofilm formation (Kadirvel et al., 2014).
Synthesis and Bioluminescence Properties
The compound's challenging synthesis, due to instability, was addressed by Kadirvel et al. (2010), who reported a novel synthesis route. This advancement facilitated the exploration of its bioluminescence-inducing properties in bacterial strains, contributing to understanding its role in quorum sensing (Kadirvel et al., 2010).
Precursor of AI-2 Signalling Molecule
Bacterial Metabolite Studies
Research by Putra et al. (1998) found that (S)-4,5-dihydroxypentane-2,3-dione, also known as laurencione, is a bacterial metabolite of 1-deoxy-D-threo-pentulose. This discovery added to the understanding of bacterial metabolism and the role of this compound in various biological processes (Putra et al., 1998).
Catalysis in Chemical Reactions
Liu et al. (2014) demonstrated the use of (S)-4,5-dihydroxypentane-2,3-dione in catalysis. Their study achieved the one-pot production of diketone derivatives from carbohydrates, highlighting the compound's role in sustainable chemistry and its potential in industrial applications (Liu et al., 2014).
properties
IUPAC Name |
(4S)-4,5-dihydroxypentane-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTRITJAZOPLCZ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=O)[C@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
710324-30-4 | |
| Record name | (S)-4,5-Dihydroxy-2,3-pentanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




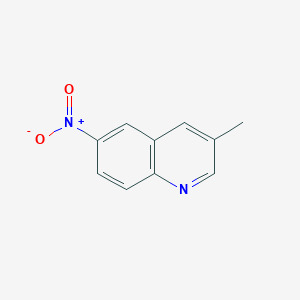
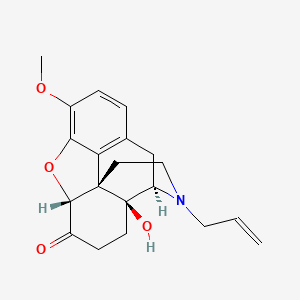
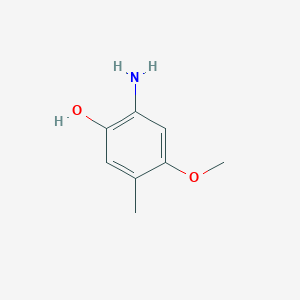
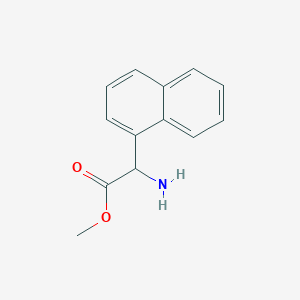
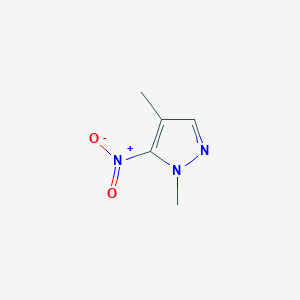
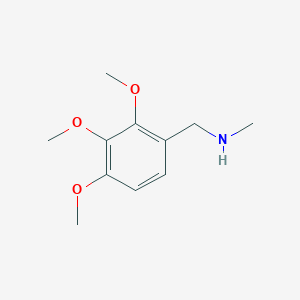

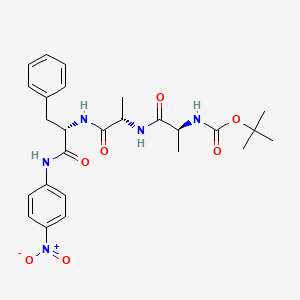
![1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone](/img/structure/B3280172.png)

![2,2':5',2''-Terthiophene, 5,5''-bis[(5-hexyl-2-thienyl)ethynyl]-](/img/structure/B3280191.png)
